N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound with significant potential in various fields of scientific research and industry. This compound features a unique structure that includes a furan ring, a thiophene ring, and a pyrazole ring, making it an interesting subject for chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan-3-yl and thiophen-2-yl intermediates: These intermediates are synthesized through standard organic reactions such as Friedel-Crafts acylation or Vilsmeier-Haack reaction.
Coupling of intermediates: The furan-3-yl and thiophen-2-yl intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the pyrazole ring: The coupled product undergoes cyclization with hydrazine derivatives to form the pyrazole ring.
Sulfonamide formation: Finally, the pyrazole derivative is reacted with sulfonyl chloride to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under atmospheric pressure.
Substitution: NaH in dimethylformamide (DMF) with alkyl halides at elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Alkylated sulfonamide derivatives.
Scientific Research Applications
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide: Similar structure but with an imidazole ring instead of a pyrazole ring.
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
Uniqueness
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its combination of furan, thiophene, and pyrazole rings, along with the sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-17-9-13(8-15-17)22(18,19)16-6-4-12-2-3-14(21-12)11-5-7-20-10-11/h2-3,5,7-10,16H,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWSIQPTDIOVPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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